molecular formula C17H25NO B335518 N-butyl-3-(4-tert-butylphenyl)acrylamide

N-butyl-3-(4-tert-butylphenyl)acrylamide

Cat. No.: B335518
M. Wt: 259.4 g/mol
InChI Key: FPCYYQVAOXDDRP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(4-tert-butylphenyl)acrylamide is a useful research compound. Its molecular formula is C17H25NO and its molecular weight is 259.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(E)-N-butyl-3-(4-tert-butylphenyl)prop-2-enamide

InChI

InChI=1S/C17H25NO/c1-5-6-13-18-16(19)12-9-14-7-10-15(11-8-14)17(2,3)4/h7-12H,5-6,13H2,1-4H3,(H,18,19)/b12-9+

InChI Key

FPCYYQVAOXDDRP-FMIVXFBMSA-N

SMILES

CCCCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C

Isomeric SMILES

CCCCNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCCCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Precursor Synthesis : Brominate the β-position of N-butylacrylamide using N-bromosuccinimide (NBS) under radical initiation, yielding N-butyl-3-bromoacrylamide .

  • Cross-Coupling : React the brominated acrylamide with 4-TBPBA in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture.

Example Conditions :

ParameterValueSource
CatalystPd(PPh₃)₄ (2 mol%)
SolventToluene/H₂O (4:1 v/v)
Temperature80°C
Reaction Time12–24 hours
Yield25–40% (estimated)

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Direct Amidation of 3-(4-tert-Butylphenyl)Acrylic Acid

This route involves synthesizing 3-(4-tert-butylphenyl)acrylic acid followed by amidation with n-butylamine.

Stepwise Procedure:

  • Acrylic Acid Synthesis : Prepare 3-(4-tert-butylphenyl)acrylic acid via a Knoevenagel condensation between 4-tert-butylbenzaldehyde and malonic acid, catalyzed by pyridine.

  • Amidation : React the acrylic acid derivative with n-butylamine using a coupling agent (e.g., HATU) in dichloromethane (DCM) or THF.

Optimization Data :

ParameterValueSource
Coupling AgentHATU (1.2 equiv)
BaseDIPEA (3 equiv)
SolventDCM
Yield60–75% (estimated)

Challenges : Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating excess reagents or elevated temperatures.

Radical Copolymerization with Subsequent Functionalization

Adapting methodologies from N-tert-butyl acrylamide copolymerization, this approach leverages radical-initiated polymerization followed by post-polymerization modification.

Key Steps:

  • Copolymer Synthesis : Prepare a copolymer of N-butylacrylamide and a tert-butylphenyl-containing monomer (e.g., 4-tert-butylstyrene) using AIBN initiation.

  • Selective Cleavage : Hydrolyze the copolymer under acidic conditions to isolate the tert-butylphenyl-acrylamide monomer.

Reaction Metrics :

ParameterValueSource
InitiatorAIBN (1 mol%)
SolventDioxane
Temperature70°C
Monomer Ratio1:1 (acrylamide:styrene)

Limitations : Low yield (≤30%) due to competing side reactions during cleavage.

Nucleophilic Substitution on Acryloyl Chloride

A high-yielding method involves reacting 3-(4-tert-butylphenyl)acryloyl chloride with n-butylamine.

Synthesis Pathway:

  • Acid Chloride Formation : Treat 3-(4-tert-butylphenyl)acrylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.

  • Amine Coupling : Add n-butylamine dropwise to the acyl chloride in anhydrous THF at 0°C.

Critical Parameters :

ParameterValueSource
Reaction Temperature0°C → room temperature
SolventTHF
Yield70–85%

Advantages : Rapid reaction kinetics and minimal byproducts.

Michael Addition of 4-tert-Butylbenzylamine to Acrylic Esters

This method exploits the Michael addition of a tert-butyl-containing amine to an acrylate ester, followed by hydrolysis and amidation.

Procedure Overview:

  • Michael Adduct Formation : React 4-tert-butylbenzylamine with methyl acrylate in ethanol.

  • Hydrolysis and Amidation : Convert the ester to the acid, then couple with n-butylamine via HATU-mediated amidation.

Performance Metrics :

ParameterValueSource
CatalystNone (thermal activation)
SolventEthanol
Overall Yield50–65%

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